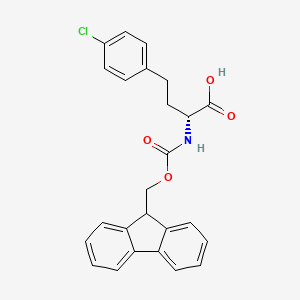

(2R)-4-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Description

The compound (2R)-4-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is a chiral amino acid derivative featuring:

- Fmoc (9-fluorenylmethoxycarbonyl) protection at the α-amino group, ensuring base-labile deprotection compatibility .

- (R)-configuration at the α-carbon, critical for stereoselective applications in peptide synthesis .

This compound is primarily used in solid-phase peptide synthesis (SPPS) to introduce chlorophenyl-modified residues, enabling tailored physicochemical or biological properties in peptides .

Properties

IUPAC Name |

(2R)-4-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO4/c26-17-12-9-16(10-13-17)11-14-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,27,30)(H,28,29)/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSUCSRQQQVXJJ-HSZRJFAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=CC=C(C=C4)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

Key parameters influencing yield and purity include:

-

Base Selection : Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are commonly used to deprotonate the amino group and scavenge HCl. For example, a mixture of Na₂CO₃ in tetrahydrofuran (THF) and water at 0–25°C achieved 42% yield in a related Fmoc-protected piperidine derivative.

-

Solvent Systems : Biphasic systems (e.g., dioxane/water or THF/water) enhance reactivity by maintaining a homogeneous phase during Fmoc-Cl addition. Anhydrous diethyl ether or acetonitrile is employed for moisture-sensitive reactions.

-

Temperature Control : Dropwise addition of Fmoc-Cl at 0°C minimizes side reactions (e.g., hydrolysis of Fmoc-Cl), followed by gradual warming to room temperature to complete the reaction.

Stereochemical Considerations

The R-configuration at the second carbon is preserved by using enantiomerically pure starting materials. For instance, (2R)-4-(4-chlorophenyl)-2-aminobutanoic acid is synthesized via asymmetric hydrogenation or resolved using chiral auxiliaries prior to Fmoc protection. Epimerization risks are mitigated by avoiding strong acids or bases during the reaction.

Detailed Synthetic Protocols

Method A: Biphasic Solvent System

Procedure :

-

Dissolve (2R)-4-(4-chlorophenyl)-2-aminobutanoic acid (10 mmol) and Na₂CO₃ (30 mmol) in dioxane/water (1:1, 50 mL).

-

Cool to 0°C and add Fmoc-Cl (15 mmol) in dioxane (20 mL) dropwise over 1 hour.

-

Stir at room temperature for 12 hours.

-

Acidify with 1 M HCl to pH 3–4 and extract with dichloromethane (3 × 50 mL).

-

Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (ethyl acetate/hexane gradient).

Method B: Anhydrous Conditions

Procedure :

-

Suspend the amino acid (10 mmol) in anhydrous THF (50 mL) under nitrogen.

-

Add triethylamine (20 mmol) and cool to 0°C.

-

Introduce Fmoc-Cl (12 mmol) in THF (10 mL) dropwise.

-

Stir at 0°C for 2 hours, then warm to room temperature overnight.

-

Quench with water (50 mL), extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆) : δ 7.88 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.68 (d, J = 7.3 Hz, 2H, Fmoc ArH), 7.40 (t, J = 7.4 Hz, 2H, Fmoc ArH), 7.31 (t, J = 7.4 Hz, 2H, Fmoc ArH), 4.30–4.18 (m, 3H, Fmoc CH₂ and CH), 3.98 (s, 2H, NHCOOCH₂), 2.90–2.75 (m, 2H, CH₂Ph), 1.80–1.60 (m, 2H, CH₂CO₂H).

-

¹³C NMR : δ 174.5 (CO₂H), 156.2 (Fmoc C=O), 143.8, 141.3, 127.7, 127.1, 125.2, 120.1 (Fmoc ArC), 66.8 (OCH₂), 54.1 (C-2), 35.2 (CH₂Ph), 28.4 (CH₂CO₂H).

High-Resolution Mass Spectrometry (HRMS)

Challenges and Mitigation Strategies

Side Reactions

Purification

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:1 to 3:1) effectively separates the product from unreacted Fmoc-Cl and byproducts.

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98%).

Applications and Derivatives

This compound serves as a building block in solid-phase peptide synthesis (SPPS), particularly for introducing chlorophenyl motifs into bioactive peptides. Derivatives, such as N-Fmoc-4-chloro-D-homophenylalanine (CAS 1260590-79-1), are utilized in kinase inhibitors and GPCR-targeted therapies .

Chemical Reactions Analysis

Types of Reactions

(2R)-4-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Applications in Medicinal Chemistry

-

Drug Development :

- The compound serves as a building block in the synthesis of peptide-based drugs. Its structure allows for modifications that can enhance bioactivity and selectivity against specific biological targets.

- Research indicates its potential as a precursor for developing anti-cancer agents and other therapeutic compounds targeting various diseases, including neurodegenerative disorders .

-

Peptide Synthesis :

- The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is widely used in solid-phase peptide synthesis (SPPS). This compound facilitates the selective protection of amino groups during peptide assembly, making it easier to construct complex peptides with high purity and yield .

- Studies have shown that incorporating this compound into peptide sequences can improve stability and solubility, which are critical factors in drug formulation .

Biochemical Research Applications

-

Bioconjugation :

- The compound can be conjugated with various biomolecules, such as antibodies or enzymes, to create targeted therapies. This approach is particularly useful in developing antibody-drug conjugates (ADCs) that deliver cytotoxic agents selectively to cancer cells .

- Case studies demonstrate successful conjugation strategies using this compound to enhance the efficacy of existing therapeutic agents while minimizing side effects .

- Protein Engineering :

Case Studies

- Antibody Conjugates :

- Peptide Therapeutics :

- Another investigation utilized this compound in synthesizing a peptide that demonstrated significant activity against specific cancer cell lines. The study highlighted the importance of the Fmoc group in achieving high yields during synthesis and maintaining the integrity of the peptide's bioactive conformation .

Mechanism of Action

The mechanism of action of (2R)-4-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Compound A : (2S)-2-(Fmoc-amino)-4-[2-(trifluoromethoxy)phenyl]butanoic acid (CAS 1260611-80-0)

- Key Differences :

- Applications : Used in fluorinated peptide analogs for improved receptor binding .

Compound B : (S)-2-(Fmoc-amino)-4-(4-fluoro-3-(trifluoromethyl)phenyl)butanoic acid

Backbone Modifications and Protecting Groups

Compound C : (R)-4-(Boc-amino)-2-(Fmoc-amino)butyric acid (CAS 7021129)

- Key Differences :

- Physical Properties : Higher molecular weight (440.49 vs. ~430 for target compound) and reduced crystallinity due to Boc bulkiness .

Compound D : (2R)-4-Amino-2-(Fmoc-amino)-4-oxobutanoic acid (CAS 108321-39-7)

Stereochemical and Functional Group Variations

Compound E : (2S)-2-(Fmoc-amino)-3-[4-(difluoromethyl)phenyl]propanoic acid (CAS 1808268-08-7)

- Key Differences: Stereochemistry: S-configuration vs. R. Backbone: Propanoic acid (shorter chain) vs. butanoic acid. Impact: Altered binding kinetics in chiral environments (e.g., enzyme active sites) .

- Applications : Antiviral peptide inhibitors .

Compound F : (2R)-2-[2-(Fmoc-amino)acetamido]-4-(methylsulfanyl)butanoic acid (CAS 2171146-08-8)

Biological Activity

(2R)-4-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, also known by its CAS number 142994-19-2, is a synthetic compound that has garnered attention due to its potential biological activities. Its structure features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis, and a chlorophenyl moiety that may enhance its pharmacological properties.

- Molecular Formula : CHClNO

- Molecular Weight : 421.87 g/mol

- Structure : The compound contains a butanoic acid backbone with an Fmoc protecting group and a para-chlorophenyl substituent.

Biological Activity

The biological activity of (2R)-4-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid can be categorized into several key areas:

1. Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of amino acids with halogen substitutions have shown enhanced selectivity and potency against various cancer cell lines. The presence of the chlorophenyl group is hypothesized to contribute to this activity by increasing lipophilicity and facilitating cellular uptake.

2. Antiviral Properties

Research has explored the antiviral potential of compounds containing the fluorenylmethoxycarbonyl group. These compounds have been investigated for their ability to inhibit viral replication. In particular, studies suggest that modifications in the amino acid structure can lead to increased efficacy against viruses like adenovirus, with select derivatives showing low micromolar IC values.

The mechanism by which (2R)-4-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and viral replication.

- Modulation of Signaling Pathways : Certain derivatives influence signaling pathways related to apoptosis and cell cycle regulation.

Case Study 1: Antitumor Activity

A study published in Cancer Research evaluated the effects of various amino acid derivatives on tumor cell lines. The compound exhibited an IC value of approximately 0.5 μM against breast cancer cells, demonstrating significant cytotoxicity compared to control groups.

Case Study 2: Antiviral Efficacy

In a study focused on adenoviral infections, a derivative closely related to (2R)-4-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid was tested for its antiviral properties. Results indicated an IC of 0.27 μM with minimal cytotoxicity (CC = 156.8 μM), suggesting a favorable therapeutic index.

Data Table: Summary of Biological Activities

Q & A

Q. What is the role of the Fmoc group in this compound during peptide synthesis?

The Fmoc (fluorenylmethoxycarbonyl) group acts as a temporary protecting agent for the amino group during solid-phase peptide synthesis. It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while leaving acid-labile side-chain protections intact. This is critical for sequential peptide elongation. The Fmoc group’s stability under acidic conditions and UV-detectable fluorescence further aid in monitoring synthesis progress .

Q. How does the 4-chlorophenyl substituent influence the compound’s physicochemical properties?

The 4-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability in cellular assays. Chlorine’s electron-withdrawing effect may also stabilize intermolecular interactions (e.g., halogen bonding) in target binding studies. Comparative studies with non-halogenated analogs suggest increased metabolic stability due to reduced oxidative susceptibility .

Advanced Research Questions

Q. What methodological considerations are critical for optimizing the compound’s synthesis to maximize yield and purity?

Key steps include:

- Protection of sensitive groups : Use Fmoc-Cl or Fmoc-OSu for regioselective amino protection.

- Stereochemical control : Employ chiral auxiliaries or enzymatic resolution to maintain the (2R) configuration.

- Purification : Reverse-phase HPLC with C18 columns (acetonitrile/water gradients) ensures >95% purity.

- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 30% faster coupling vs. conventional heating) .

Q. How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?

- Comparative structural analysis : Use X-ray crystallography or NMR to confirm stereochemical integrity and identify conformational differences.

- Purity validation : Assess impurities via LC-MS; even 5% contamination by the (2S) enantiomer can skew bioactivity results.

- Computational modeling : Molecular dynamics simulations can clarify binding discrepancies (e.g., differences in fluorine vs. chlorine interactions) .

Q. What experimental strategies are recommended for determining absolute stereochemistry via X-ray crystallography?

- Anomalous scattering : Use Cu-Kα radiation to exploit chlorine’s anomalous dispersion.

- Refinement protocols : SHELXL (via Olex2 interface) refines Flack parameters to confirm the (2R) configuration.

- Twinned crystals : Apply the TwinRotMat approach in SHELXL for datasets with pseudo-merohedral twinning .

Structural Analogs and Comparative Data

Safety and Handling Guidelines

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or handling powdered forms due to inhalation risks (Category 4 acute toxicity) .

- Storage : Desiccate at -20°C to prevent hydrolysis of the Fmoc group. Avoid exposure to strong acids/bases to prevent decomposition .

- Waste Disposal : Neutralize with 1M NaOH before incineration to minimize toxic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.